molecular formula C10H16O3S B6173693 ethyl 8-methyl-2-oxa-6-thiaspiro[3.4]octane-8-carboxylate CAS No. 2648957-06-4

ethyl 8-methyl-2-oxa-6-thiaspiro[3.4]octane-8-carboxylate

Cat. No.: B6173693
CAS No.: 2648957-06-4
M. Wt: 216.3
InChI Key:
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Description

Ethyl 8-methyl-2-oxa-6-thiaspiro[3.4]octane-8-carboxylate: is a chemical compound with the molecular formula C10H16O3S and a molecular weight of 216.3 g/mol . This compound features a unique spirocyclic structure, which includes both oxygen and sulfur atoms within its ring system. The presence of these heteroatoms imparts distinct chemical properties, making it an interesting subject for various scientific studies and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of ethyl 8-methyl-2-oxa-6-thiaspiro[3.4]octane-8-carboxylate typically involves the reaction of appropriate starting materials under controlled conditions. One common method involves the cyclization of a precursor molecule containing both oxygen and sulfur functionalities. The reaction conditions often include the use of a base to facilitate the cyclization process and an organic solvent to dissolve the reactants .

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar cyclization reactions. The process is optimized for yield and purity, often involving multiple purification steps such as recrystallization or chromatography to obtain the final product .

Chemical Reactions Analysis

Types of Reactions: Ethyl 8-methyl-2-oxa-6-thiaspiro[3.4]octane-8-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Ethyl 8-methyl-2-oxa-6-thiaspiro[3.4]octane-8-carboxylate has garnered attention in various fields of scientific research due to its unique structure and reactivity. Some notable applications include:

Mechanism of Action

The mechanism by which ethyl 8-methyl-2-oxa-6-thiaspiro[3.4]octane-8-carboxylate exerts its effects is primarily through its interactions with molecular targets. The compound’s spirocyclic structure allows it to fit into specific binding sites on enzymes or receptors, potentially inhibiting or modulating their activity. The presence of oxygen and sulfur atoms can also facilitate the formation of hydrogen bonds and other interactions, enhancing its binding affinity and specificity.

Comparison with Similar Compounds

Ethyl 8-methyl-2-oxa-6-thiaspiro[3.4]octane-8-carboxylate can be compared with other spirocyclic compounds, such as:

Properties

CAS No.

2648957-06-4

Molecular Formula

C10H16O3S

Molecular Weight

216.3

Purity

95

Origin of Product

United States

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